Enhanced Glass Transition Temperature (Tg) in Epoxy-Anhydride Curing Systems vs. DMP-30
In epoxy/anhydride curing formulations, a hydroxyl-containing imidazole derivative (HPID) of the same class as 1-(3-hydroxypropyl)-1H-imidazole produces castings with a Tg of 181.01°C, which is 31.48°C higher than that achieved with the common commercial accelerator DMP-30 (2,4,6-tris(dimethylaminomethyl)phenol) under identical conditions [1]. This class-level inference indicates that hydroxyalkyl imidazoles confer superior thermal resistance relative to widely used tertiary amine accelerators.
| Evidence Dimension | Glass transition temperature (Tg) of cured epoxy/anhydride casting |
|---|---|
| Target Compound Data | 181.01°C (using HPID, a hydroxyl-containing imidazole derivative of the same structural class) |
| Comparator Or Baseline | 149.53°C (using DMP-30, a standard tertiary amine accelerator) |
| Quantified Difference | +31.48°C (21% higher Tg) |
| Conditions | Epoxy resin/anhydride system; HPID or DMP-30 at 1.5 phr; DSC non-isothermal analysis |
Why This Matters
Higher Tg directly translates to improved heat resistance and dimensional stability in cured epoxy parts, a critical procurement criterion for electronic encapsulation and high-temperature composite applications.
- [1] Wang, F., Xiao, J., Wang, J.W., Li, S.Q. Catalytic Activity of New Curing Accelerator Imidazole Derivatives on Epoxy/Anhydride System. Engineering Plastics Application, 2018, 46(4), 123-127. View Source
